![molecular formula C13H14N2OS2 B1222477 (5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1222477.png)
(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1-cyclopropyl-2,5-dimethyl-3-pyrrolyl)methylidene]-2-sulfanylidene-4-thiazolidinone is a member of thiazolidines and a thiocarbonyl compound.
Applications De Recherche Scientifique
Chemical Synthesis and Reaction Mechanisms
The compound is closely related to various thiazolidin-4-ones, which have been extensively studied for their potential in chemical synthesis and reaction mechanisms. For instance, studies have shown that 5-ylidene-4-sulfanylidene-1,3-thiazolidin-2-ones can be involved in Hetero-Diels–Alder reactions, leading to the formation of various dihydropyridine derivatives with potential pharmacological activities (Velikorodov et al., 2017). Additionally, the heterocyclization of related sulfides has been explored for creating novel thiophene and pyrrole derivatives, which are crucial in synthesizing various organic compounds (Rozentsveig et al., 2022).
Antitumor Activities
A significant area of research for thiazolidin-4-one derivatives is their antitumor and antiproliferative properties. Several studies have synthesized novel thiazolidin-4-one derivatives and tested their efficacy against various human cancer cell lines, often showing moderate to potent activities. For example, Chandrappa et al. (2008) synthesized a series of these derivatives and found that certain compounds exhibited potent antiproliferative activity on carcinoma cell lines (Chandrappa et al., 2008). In a similar vein, Horishny et al. (2020) developed compounds that showed moderate activity against malignant tumor cells, with renal cancer cell lines being particularly sensitive (Horishny et al., 2020).
Antimicrobial Applications
Thiazolidin-4-one derivatives have also been explored for their antimicrobial potential. Gouda et al. (2010) synthesized thiazolidin-4-one and thiophene derivatives, some of which exhibited promising antimicrobial activities (Gouda et al., 2010).
Corrosion Inhibition
Beyond medical applications, thiazolidin-4-one derivatives have been studied for their corrosion inhibition properties. Yadav et al. (2015) investigated two thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid, showing promising results (Yadav et al., 2015).
Propriétés
Nom du produit |
(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C13H14N2OS2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H14N2OS2/c1-7-5-9(8(2)15(7)10-3-4-10)6-11-12(16)14-13(17)18-11/h5-6,10H,3-4H2,1-2H3,(H,14,16,17)/b11-6+ |
Clé InChI |
LFYRFCRFKSGEMR-IZZDOVSWSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2CC2)C)/C=C/3\C(=O)NC(=S)S3 |
SMILES canonique |
CC1=CC(=C(N1C2CC2)C)C=C3C(=O)NC(=S)S3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



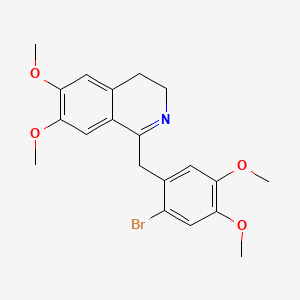
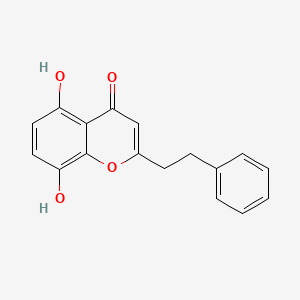
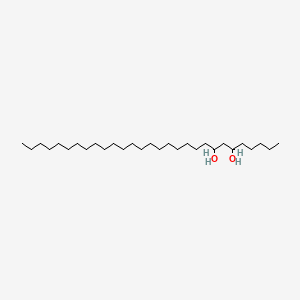
![4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B1222398.png)
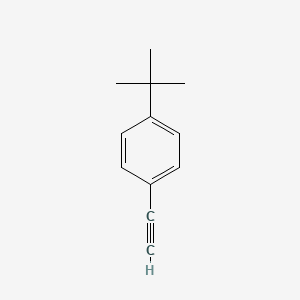
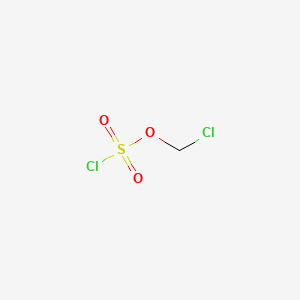
![5-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1222404.png)
![1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea](/img/structure/B1222405.png)
![Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] ester](/img/structure/B1222407.png)
![1-[4-[2-Hydroxy-3-[2-phenylethyl-(phenylmethyl)amino]propoxy]phenyl]-1-propanone](/img/structure/B1222410.png)
![1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1222411.png)
![2,2-dimethyl-N-[[4-(pyridin-4-ylmethyl)anilino]-sulfanylidenemethyl]propanamide](/img/structure/B1222412.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1222414.png)
![2-(4-bromophenoxy)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1222418.png)